molecular formula C25H29O4P B14428723 Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate CAS No. 84705-94-2

Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate

Cat. No.: B14428723
CAS No.: 84705-94-2
M. Wt: 424.5 g/mol
InChI Key: BGWANJVSVNXSEX-UHFFFAOYSA-N
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Description

Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of organophosphates, which are widely studied for their diverse chemical reactivity and utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate typically involves the reaction of 2,3-dimethylphenol and 2,3,4-trimethylphenol with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphates, while reduction can lead to the formation of phosphines.

Scientific Research Applications

Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate exerts its effects involves the interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial for regulating various cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,3-dimethylphenyl) mesitylphosphoramidate
  • Tris(2,3-dimethylphenyl) phosphate
  • 1,2-Bis(2,3-dimethylphenyl)ethane

Uniqueness

Compared to similar compounds, Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate exhibits unique reactivity due to the presence of multiple methyl groups, which can influence its steric and electronic properties. This makes it particularly useful in specific catalytic and synthetic applications where such properties are advantageous .

Properties

CAS No.

84705-94-2

Molecular Formula

C25H29O4P

Molecular Weight

424.5 g/mol

IUPAC Name

bis(2,3-dimethylphenyl) (2,3,4-trimethylphenyl) phosphate

InChI

InChI=1S/C25H29O4P/c1-16-10-8-12-23(20(16)5)27-30(26,28-24-13-9-11-17(2)21(24)6)29-25-15-14-18(3)19(4)22(25)7/h8-15H,1-7H3

InChI Key

BGWANJVSVNXSEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OP(=O)(OC2=C(C(=C(C=C2)C)C)C)OC3=CC=CC(=C3C)C)C

Origin of Product

United States

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